6-amino-5-(4-methoxyphenyl)-3-methyl-1-phenylpyridazin-4(1H)-one
Description
Properties
CAS No. |
89313-95-1 |
|---|---|
Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
6-amino-5-(4-methoxyphenyl)-3-methyl-1-phenylpyridazin-4-one |
InChI |
InChI=1S/C18H17N3O2/c1-12-17(22)16(13-8-10-15(23-2)11-9-13)18(19)21(20-12)14-6-4-3-5-7-14/h3-11H,19H2,1-2H3 |
InChI Key |
YDJPNCAXJSVQCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C(C1=O)C2=CC=C(C=C2)OC)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Pyridazin-4(1H)-ones
Pyridazin-4(1H)-ones are commonly synthesized via condensation and cyclization reactions involving hydrazine derivatives and β-dicarbonyl or related compounds. The key steps include:
- Formation of hydrazones or hydrazides from substituted aldehydes or ketones.
- Cyclization under dehydrating conditions to form the pyridazinone ring.
- Functional group modifications to introduce amino and aryl substituents.
Preparation Methods Specific to 6-Amino-5-(4-methoxyphenyl)-3-methyl-1-phenylpyridazin-4(1H)-one
Starting Materials and Key Intermediates
- 4-Methoxybenzaldehyde or 4-methoxyacetophenone derivatives serve as the source of the 4-methoxyphenyl substituent.
- Phenylhydrazine or substituted phenylhydrazones provide the phenyl group attached to the pyridazine nitrogen.
- Active methylene compounds such as cyanoacetic acid or nitrophenylacetic acid are used for ring formation and methyl substitution.
Typical Synthetic Route
Step 1: Formation of Arylhydrazonopropanal Intermediate
- Reaction of 4-methoxybenzaldehyde with phenylhydrazine yields the corresponding hydrazone intermediate.
- This intermediate is then reacted with active methylene compounds (e.g., cyanoacetic acid) in acetic anhydride under reflux conditions to form an alkylidene intermediate.
Step 2: Cyclization to Pyridazin-4(1H)-one
- The alkylidene intermediate undergoes intramolecular cyclization with elimination of water molecules, facilitated by acetic anhydride as a dehydrating agent.
- This step yields the pyridazin-4(1H)-one core with the 3-methyl and 5-(4-methoxyphenyl) substituents.
Step 3: Introduction of the 6-Amino Group
- The 6-position amino group is introduced by treatment of the pyridazinone intermediate with hydrazine hydrate under reflux.
- This reaction converts the 6-position substituent (often a carbonyl or halogenated group) into the amino group.
Detailed Experimental Procedures and Conditions
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-Methoxybenzaldehyde + Phenylhydrazine, reflux in ethanol or acetic acid | Formation of hydrazone intermediate | High yield, monitored by TLC |
| 2 | Hydrazone + Cyanoacetic acid or p-nitrophenylacetic acid in acetic anhydride, reflux 1 h | Cyclization to pyridazin-4(1H)-one | Yields typically 80-90%; water elimination critical |
| 3 | Pyridazinone intermediate + Hydrazine hydrate, reflux 2-3 h | Amination at 6-position | Yields up to 93%; purification by filtration and recrystallization |
Representative Research Findings
A study demonstrated that refluxing mixtures of 3-oxo-2-arylhydrazonopropanals with active methylene compounds in acetic anhydride efficiently produced pyridazin-3-one derivatives with excellent yields (up to 82%) and high purity, with no formation of side products like 5-arylazopyridines due to the absence of ammonium acetate.
Another research protocol involved refluxing 4-methoxyacetophenone with glyoxylic acid monohydrate and acetic acid for 10 hours, followed by neutralization and treatment with hydrazine hydrate to yield 6-substituted pyridazin-3(2H)-ones in 93% yield, demonstrating the robustness of hydrazine-mediated amination.
The reaction conditions such as solvent choice (acetic anhydride, acetic acid), temperature (reflux, typically 80-110 °C), and reaction time (1-10 hours) are critical for optimizing yield and purity. For example, the use of acetic anhydride facilitates dehydration and cyclization, while hydrazine hydrate ensures effective amination at the 6-position.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Condensation & Cyclization | 4-Methoxybenzaldehyde, Phenylhydrazine, Cyanoacetic acid | Acetic anhydride, reflux | 1 h reflux in acetic anhydride | 80-90 | Efficient cyclization, water elimination critical |
| Amination | Pyridazinone intermediate | Hydrazine hydrate | Reflux 2-3 h | 90-93 | Introduces 6-amino group, high yield |
| Alternative route | 4-Methoxyacetophenone, Glyoxylic acid monohydrate | Acetic acid, hydrazine hydrate | Reflux 10 h + amination | 93 | Longer reaction time, high purity |
Analytical Characterization Supporting Preparation
IR Spectroscopy : Characteristic carbonyl stretching bands around 1670 cm⁻¹ confirm pyridazinone formation; NH2 stretching bands appear after amination (3200-3500 cm⁻¹).
NMR Spectroscopy : Proton NMR shows singlets for methyl groups (~2.0-2.3 ppm), aromatic protons (6.7-7.9 ppm), and methoxy groups (~3.8 ppm). Amino protons appear as broad singlets exchangeable with D2O.
Melting Points : Crystalline products show sharp melting points consistent with high purity (e.g., 219-221 °C for 6-amino derivatives).
Chemical Reactions Analysis
Types of Reactions
6-amino-5-(4-methoxyphenyl)-3-methyl-1-phenylpyridazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone core to dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to introduce new substituents.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted pyridazinones, depending on the specific reagents and conditions used.
Scientific Research Applications
6-amino-5-(4-methoxyphenyl)-3-methyl-1-phenylpyridazin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 6-amino-5-(4-methoxyphenyl)-3-methyl-1-phenylpyridazin-4(1H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation. The compound’s anti-inflammatory properties may be attributed to its ability to modulate inflammatory mediators.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridazinone and Pyrimidinone Derivatives
Compound 161 (Al-Masoudi et al., 2017)
- Structure: 6-Amino-5-[(4-chlorophenyl)diazenyl]-1,3-dimethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one complexed with Pt(II)Cl₂.
- Key Differences: Core: Pyrimidinone (two non-adjacent N atoms) vs. pyridazinone (two adjacent N atoms). Substituents: 4-Chlorophenyl diazenyl group (electron-withdrawing Cl) vs. 4-methoxyphenyl (electron-donating OMe). Thioxo (C=S) group at position 2 vs. ketone (C=O) in the target compound.
- Activity : Exhibited significant antiviral activity and moderate antimicrobial effects against S. aureus and E. coli .
Compound 13 (DFT Study)
- Structure: 6-Amino-5-(4-benzylidene-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl)-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.
- Key Differences :
- Benzylidene-imidazol substituent introduces a fused heterocyclic system, altering steric and electronic profiles.
- Thioxo group at position 2 vs. ketone in the target compound.
Heterocyclic Systems with Aryl Substituents
3-Methoxy-2-(4-methoxyphenyl)quinolin-4(1H)-one
- Structure: Quinolinone core with 4-methoxyphenyl and 3-methoxy groups.
- Key Differences: Quinolinone core (fused benzene-pyridinone) vs. pyridazinone. Enhanced aromaticity and planar structure compared to pyridazinone.
- Activity: Not explicitly reported, but quinolinones are known for diverse bioactivities, including antimicrobial and anticancer effects .
1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
- Structure : Pyridazine core with dichlorophenyl and methoxyphenyl substituents.
- Key Differences :
- Dichlorophenyl group (electron-withdrawing Cl) vs. phenyl in the target compound.
- Pyrazole linkage introduces additional nitrogen for hydrogen bonding.
- Implications : Dichlorophenyl groups may enhance cytotoxicity but reduce solubility compared to methoxyphenyl .
Substituent-Driven Activity Trends
Biological Activity
The compound 6-amino-5-(4-methoxyphenyl)-3-methyl-1-phenylpyridazin-4(1H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 288.34 g/mol
- CAS Number : 90276-22-5
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Density | Not Available |
Anticancer Activity
Recent studies have highlighted the potential of pyridazine derivatives, including this compound, as anticancer agents. A series of novel pyridazine derivatives were synthesized and evaluated for their ability to inhibit cancer cell proliferation. The results indicated that these compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .
The proposed mechanism of action for the biological activity of this compound involves the inhibition of specific kinases involved in cancer cell signaling pathways. For instance, studies have shown that certain pyridazine derivatives can inhibit Janus kinase (JAK) pathways, which are crucial for tumor growth and survival . The ability to selectively target these pathways may enhance the therapeutic efficacy while minimizing side effects.
Case Studies
-
Case Study on JAK Inhibition :
A study focused on the development of selective JAK inhibitors revealed that modifications in the pyridazine structure could lead to enhanced selectivity and potency. The compound demonstrated a significant reduction in cell viability in JAK-dependent cancer models, indicating its potential use in targeted cancer therapies . -
Antioxidant Properties :
Another research highlighted the antioxidant capabilities of pyridazine derivatives, including this compound. It was found that these compounds could scavenge free radicals effectively, which contributes to their overall therapeutic profile by protecting cells from oxidative stress .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-amino-5-(4-methoxyphenyl)-3-methyl-1-phenylpyridazin-4(1H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving hydrazone intermediates and cyclization. For example, hydrazone precursors can undergo Heck-Matsuda reactions or cyclocondensation with thiourea derivatives to form the pyridazinone core . Key optimization parameters include temperature control (e.g., 238–240°C for cyclization), solvent selection (DMSO for NMR characterization), and catalyst use (e.g., sulfamic acid for green synthesis). Monitoring reaction progress via TLC and intermediate purification by recrystallization (e.g., from DMF) is critical .
Q. How is X-ray crystallography employed to validate the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using Mo/Kα radiation. Software like SHELXL refines the structure, reporting parameters such as bond angles, torsion angles, and R-factors. For example, the pyridazinone ring’s planarity and substituent orientations (e.g., 4-methoxyphenyl group dihedral angles) are validated against calculated geometries .
Q. What spectroscopic techniques are used to characterize this compound, and what key peaks should researchers expect?
- Methodological Answer :
- ¹H NMR : Aromatic protons appear as multiplets (δ 7.2–7.7 ppm), methoxy groups as singlets (~δ 3.7 ppm), and NH₂ as broad signals (~δ 5.5–6.0 ppm). Olefinic protons in intermediates may show deshielded singlets .
- IR : Stretching vibrations for C=O (~1620 cm⁻¹), NH₂ (~3325 cm⁻¹), and aromatic C–H (~3150 cm⁻¹) are diagnostic .
- LC-MS : Molecular ion peaks (e.g., m/z 435 [M+H]⁺) confirm molecular weight .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies between predicted and experimental spectroscopic data?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates optimized geometries, vibrational frequencies, and NMR chemical shifts. For instance, discrepancies in NH₂ proton shifts may arise from solvent effects or hydrogen bonding, which can be modeled using implicit solvation (e.g., PCM). Comparing experimental vs. computed IR spectra helps identify conformational isomers or crystal-packing effects .
Q. What strategies address contradictions in hydrogen bonding patterns observed in crystallographic studies?
- Methodological Answer : Graph set analysis (as per Etter’s rules) classifies hydrogen-bonding motifs (e.g., D(2) loops or C(4) chains). Discrepancies between expected and observed patterns may arise from steric hindrance or competing intermolecular interactions. Revisiting crystallization conditions (e.g., solvent polarity) or performing polymorph screening (via slurry experiments) can resolve such issues .
Q. How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?
- Methodological Answer : Replace traditional acid catalysts with sulfamic acid, a reusable solid catalyst, in multi-component reactions. Solvent-free conditions or water-mediated reactions reduce waste. For example, one-pot syntheses using microwave irradiation enhance efficiency while minimizing energy use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
